Cas no 2171172-90-8 ((2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid)

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid structure
2171172-90-8 structure
商品名:(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid
CAS番号:2171172-90-8
MF:C27H25N3O5
メガワット:471.504506826401
CID:6339584
PubChem ID:165958321

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid
    • 2171172-90-8
    • EN300-1510805
    • (2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
    • インチ: 1S/C27H25N3O5/c31-25(30-15-6-5-13-23(30)26(32)33)24-22(12-7-14-28-24)29-27(34)35-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,7-12,14,21,23H,5-6,13,15-16H2,(H,29,34)(H,32,33)/t23-/m0/s1
    • InChIKey: JJXAYBPQRAWCSU-QHCPKHFHSA-N
    • ほほえんだ: O(C(NC1=CC=CN=C1C(N1CCCC[C@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 471.17942091g/mol
  • どういたいしつりょう: 471.17942091g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 769
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 109Ų

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1510805-10000mg
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
10000mg
$14487.0 2023-09-27
Enamine
EN300-1510805-50mg
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
50mg
$2829.0 2023-09-27
Enamine
EN300-1510805-250mg
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
250mg
$3099.0 2023-09-27
Enamine
EN300-1510805-0.05g
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
0.05g
$2829.0 2023-05-23
Enamine
EN300-1510805-1.0g
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
1g
$3368.0 2023-05-23
Enamine
EN300-1510805-10.0g
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
10g
$14487.0 2023-05-23
Enamine
EN300-1510805-2500mg
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
2500mg
$6602.0 2023-09-27
Enamine
EN300-1510805-5000mg
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
5000mg
$9769.0 2023-09-27
Enamine
EN300-1510805-500mg
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
500mg
$3233.0 2023-09-27
Enamine
EN300-1510805-0.5g
(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-2-carboxylic acid
2171172-90-8
0.5g
$3233.0 2023-05-23

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid 関連文献

Related Articles

(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acidに関する追加情報

Introduction to (2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic Acid (CAS No. 2171172-90-8)

(2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service Number (CAS No. 2171172-90-8), represents a pinnacle of molecular design and functionalization, incorporating multiple pharmacophoric elements that make it a promising candidate for the development of novel therapeutic agents.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including a pyridine ring, a piperidine moiety, and an amino group that is further derivatized with a methoxycarbonyl (MOC) protecting group. The presence of a fluorenyl moiety attached to the MOC group adds another layer of complexity, enhancing the compound's solubility and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies have indicated that the pyridine and piperidine rings can interact with enzymes and receptors in ways that suggest potential applications in treating neurological disorders, inflammatory diseases, and even certain types of cancer. The fluorenyl group, while primarily contributing to physicochemical properties, has also been shown to influence the compound's pharmacokinetic profile, making it more suitable for oral administration.

In the realm of drug discovery, the synthesis of chiral compounds like (2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) is of paramount importance due to the stereoselective nature of biological processes. The (S)-configuration at the second carbon atom is crucial for ensuring optimal biological activity and minimizing adverse effects. The synthesis of such enantiomerically pure compounds often involves multi-step organic reactions, including asymmetric hydrogenation and chiral resolution techniques, which are areas of active research and development.

The role of protective groups in organic synthesis cannot be overstated. The methoxycarbonyl group in this compound serves as an effective protecting group for the amino function, allowing for selective modifications at other sites without affecting the sensitive amine. This strategy is particularly useful in multi-step syntheses where orthogonal functionalization is required. The fluorenyl methoxycarbonylamino group not only protects the amino function but also introduces additional hydrophobicity, which can be beneficial for membrane permeability and target binding.

Current research in medicinal chemistry is increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs). The structural features of (2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) make it a potential candidate for targeting PPIs, which are involved in numerous disease pathways but are challenging to address with traditional small-molecule drugs. By designing molecules that can selectively disrupt or enhance these interactions, researchers hope to uncover new therapeutic strategies.

The pyridine ring in this compound has been extensively studied for its ability to form hydrogen bonds and coordinate with metal ions, properties that are exploited in various drug designs. The piperidine ring contributes to the compound's overall flexibility and bioavailability, while the fluorenyl group enhances its solubility in both aqueous and organic solvents. These combined features make it an attractive scaffold for further derivatization and optimization.

In vitro studies have begun to explore the potential applications of this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of the pyridine and piperidine moieties to interact with neurotransmitter receptors has led researchers to investigate their potential as monoamine oxidase (MAO) inhibitors or acetylcholinesterase inhibitors. Preliminary results suggest that derivatives of this compound may exhibit significant therapeutic effects with minimal side effects.

The methoxycarbonyl protecting group on the amino function also allows for subsequent deprotection under mild acidic conditions, providing flexibility in synthetic routes. This feature is particularly useful when designing complex molecules where multiple functional groups need to be introduced or removed in a controlled manner. The fluorenyl group not only serves as a protecting group but also as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

The synthesis of (2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid) involves several key steps that highlight modern synthetic methodologies. Asymmetric hydrogenation is often employed to introduce the (S)-configuration at the second carbon atom, utilizing chiral catalysts such as rhodium or ruthenium complexes coordinated with binaphthyl ligands. Chiral resolution techniques may also be employed if racemic mixtures are obtained during synthesis.

The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography has been crucial in characterizing this compound accurately. These techniques provide detailed information about its molecular structure, purity, and conformational preferences, which are essential for understanding its biological activity. High-resolution NMR spectroscopy has been particularly useful in determining the absolute configuration of chiral centers.

In conclusion, (2S-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-2-carboxylic acid (CAS No. 2171172-90-8) represents a significant advancement in pharmaceutical chemistry. Its complex molecular architecture and diverse functional groups make it a versatile scaffold for drug discovery efforts aimed at treating neurological disorders, inflammatory diseases, and cancer. Ongoing research continues to uncover new applications for this compound and its derivatives, highlighting its potential as a lead molecule for future therapeutics.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd